Benzofuranylpropylaminopentane hydrochloride
CAS No.:
Cat. No.: VC16800098
Molecular Formula: C16H24ClNO
Molecular Weight: 281.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H24ClNO |
---|---|
Molecular Weight | 281.82 g/mol |
IUPAC Name | 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C16H23NO.ClH/c1-3-7-14(17-10-4-2)12-15-11-13-8-5-6-9-16(13)18-15;/h5-6,8-9,11,14,17H,3-4,7,10,12H2,1-2H3;1H |
Standard InChI Key | GKKNDWKXWAVGOK-UHFFFAOYSA-N |
Canonical SMILES | CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
Benzofuranylpropylaminopentane hydrochloride is a crystalline compound with a molecular weight of 281.82 g/mol and the molecular formula C₁₆H₂₄ClNO . Its structure comprises a benzofuran ring linked to a pentylamine chain, with a propylamine substituent and a hydrochloride counterion. The compound’s IUPAC name is 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride, and its SMILES notation is CCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₄ClNO |
Molecular Weight | 281.82 g/mol |
CAS Number | 9965566 |
IUPAC Name | 1-(1-benzofuran-2-yl)-N-propylpentan-2-amine hydrochloride |
SMILES | CCCCC(CC1=CC2=CC=CC=C2O1)NCCC.Cl |
Stereochemistry and Enantiomers
BPAP hydrochloride exists as two enantiomers: (−)-BPAP (R-configuration) and (+)-BPAP (S-configuration). The (−)-enantiomer exhibits significantly greater pharmacological activity, with studies demonstrating its potency in enhancing catecholaminergic and serotoninergic neurotransmission at nanomolar concentrations . Enantioselective synthesis methods have been developed to isolate (−)-BPAP, which is prioritized in preclinical research due to its enhanced efficacy .
Pharmacological Mechanism of Action
Monoaminergic Activity Enhancement
BPAP hydrochloride functions as a catecholaminergic/serotoninergic activity enhancer (CAE/SAE), amplifying the release of dopamine, norepinephrine, and serotonin during nerve impulse propagation . Unlike traditional reuptake inhibitors or releasing agents, BPAP enhances exocytosis without depleting neurotransmitter reserves, a mechanism shared with selegiline but with greater selectivity for monoaminergic systems .
Table 2: Neurotransmitter Modulation by BPAP Hydrochloride
Neurotransmitter | Effect (Concentration) | Mechanism |
---|---|---|
Dopamine | Enhanced release (0.18 μM) | CAE via impulse propagation |
Norepinephrine | Enhanced release (0.18 μM) | CAE via impulse propagation |
Serotonin | Enhanced release (36 nM) | SAE via impulse propagation |
At higher concentrations (>1 μM), BPAP also acts as a monoamine reuptake inhibitor, preferentially blocking dopamine and norepinephrine transporters. This dual activity positions it as a versatile modulator of monoaminergic signaling.
Comparison to Related Compounds
Therapeutic Applications and Preclinical Findings
Neurodegenerative Diseases
In models of Parkinson’s disease, BPAP hydrochloride enhanced dopaminergic transmission in the nigrostriatal pathway, suggesting potential as an adjunct to levodopa therapy . Its MAE activity may also mitigate cognitive decline in Alzheimer’s disease by augmenting acetylcholine release secondary to monoaminergic enhancement.
Sexual Dysfunction
(−)-BPAP uniquely improved sexual function in animal models, an effect absent in imipramine-treated cohorts. This activity is hypothesized to stem from dopaminergic modulation of limbic circuits, though further research is needed to elucidate the precise mechanism.
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